2-Chloro-5-cyanopyridine
Overview
Description
2-Chloro-5-cyanopyridine is an organic compound with the molecular formula C6H3ClN2. It is a substituted pyridine, characterized by the presence of a chlorine atom at the second position and a cyano group at the fifth position on the pyridine ring. This compound is a valuable intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries.
Mechanism of Action
Target of Action
2-Chloro-5-cyanopyridine is a biochemical reagent . It’s important to note that the targets can vary depending on the specific biological or chemical context in which the compound is used.
Mode of Action
As a biochemical reagent, it is likely to interact with its targets through chemical reactions, leading to changes in the target molecules . The exact nature of these interactions would depend on the specific targets and the context of the reaction.
Biochemical Pathways
As a biochemical reagent, it could potentially be involved in a variety of biochemical reactions and pathways, depending on its specific targets and the context of its use .
Result of Action
As a biochemical reagent, its effects would depend on the specific reactions it is involved in and the context of its use .
Biochemical Analysis
Biochemical Properties
2-Chloro-5-cyanopyridine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is used in the preparation of (6-chloro-3-pyridyl)methylamine and 2-(N-methyl-N-isopropylamino)-5-cyanopyridine . These interactions are crucial for the synthesis of complex organic molecules, which can be used in further biochemical studies.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. These binding interactions can result in changes in gene expression, which can further influence cellular processes. The detailed understanding of these molecular mechanisms is crucial for the development of new biochemical applications .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is stable under normal conditions, but its effects can vary depending on the experimental setup and duration .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to toxic or adverse effects. Understanding these dosage effects is crucial for determining the safe and effective use of this compound in biochemical research .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biochemical effects. The compound can interact with specific transporters or binding proteins, which can influence its localization and accumulation within cells. These interactions are important for understanding the compound’s overall impact on cellular function .
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Understanding these localization mechanisms is crucial for elucidating the compound’s role in cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions:
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From 2-Chloropyridine-5-acetic Acid and Urea:
Reaction Conditions: The reaction involves heating 2-chloropyridine-5-acetic acid with urea at elevated temperatures.
Products: 2-Chloro-5-cyanopyridine is obtained as the primary product.
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From 2-Chlorine-5-trichloromethyl Pyridine and Ammonium Chloride:
Reaction Conditions: The reaction is catalyzed by a catalyst at temperatures ranging from 100 to 250°C, with a reaction time of 1 to 18 hours.
Products: This method yields this compound with high purity, achieving above 99.0 percent.
Industrial Production Methods: The industrial production of this compound typically involves the use of 2-chlorine-5-trichloromethyl pyridine and ammonium chloride as raw materials. The reaction is carried out under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
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Substitution Reactions:
Common Reagents and Conditions: 2-Chloro-5-cyanopyridine can undergo nucleophilic substitution reactions with various nucleophiles.
Major Products: Substituted pyridines are formed depending on the nucleophile used.
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Suzuki–Miyaura Coupling:
Common Reagents and Conditions: This reaction involves the use of boronic acids and palladium catalysts under mild conditions.
Major Products: The reaction forms carbon-carbon bonds, leading to the synthesis of various biaryl compounds.
Scientific Research Applications
2-Chloro-5-cyanopyridine is widely used in scientific research due to its versatility:
Comparison with Similar Compounds
- 6-Chloronicotinonitrile
- 6-Chloropyridine-3-carbonitrile
- 6-Chloronicotinontrile
Comparison:
- Uniqueness: 2-Chloro-5-cyanopyridine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it a valuable intermediate in the synthesis of various bioactive molecules .
- Applications: While similar compounds may also be used in organic synthesis, this compound is particularly favored for its high reactivity and versatility in forming complex molecules .
Properties
IUPAC Name |
6-chloropyridine-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClN2/c7-6-2-1-5(3-8)4-9-6/h1-2,4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORIQLMBUPMABDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C#N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80408888 | |
Record name | 2-Chloro-5-cyanopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80408888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33252-28-7 | |
Record name | 6-Chloronicotinonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=33252-28-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-5-cyanopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80408888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2-chloro-5-cyanopyridine in organic synthesis?
A: this compound serves as a valuable building block in organic synthesis, particularly for constructing nitrogen-containing heterocyclic compounds. Its structure, featuring both a chlorine atom and a cyano group, allows for diverse chemical transformations. [, ] For instance, it serves as a precursor to substituted pyridines, which are prevalent in pharmaceuticals and agrochemicals. [, ]
Q2: The provided research mentions the synthesis of N-acylated 2-chloro-5-aminomethylpyridines. What is the advantage of the described method?
A: A key advantage highlighted in the research [] is the ability to produce N-acylated 2-chloro-5-aminomethylpyridines in high yield without using ammonia. This is achieved by directly hydrogenating this compound in the presence of an acylating agent. This method streamlines the synthesis by avoiding the need for a separate amination step.
Q3: Can you provide an example of how this compound is used to develop compounds with potential biological activity?
A: One study [] explored the fungicidal activity of derivatives derived from this compound. Researchers synthesized a series of 2-Chloro-N-[6-(3-chlorophenoxy)-pyridin-3-ylmethyl]-nicotinamide derivatives using this compound as a starting material. The synthesized compounds were then tested for their ability to inhibit fungal growth, demonstrating the potential of using this compound as a scaffold for developing novel antifungal agents.
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